Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
Description
Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is a chromium (VI) coordination complex featuring azo and phenolic ligands. The compound’s structure includes two distinct aromatic moieties: a 2-chloro-4-nitrophenylazo group and a 2-hydroxy-5-nitrophenyliminomethylphenolato ligand. Chromium (VI) serves as the central metal ion, while lithium acts as the counterion.
Properties
CAS No. |
83804-10-8 |
|---|---|
Molecular Formula |
C38H24Cl2CrLiN10O12+ |
Molecular Weight |
942.5 g/mol |
IUPAC Name |
lithium;4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol;chromium |
InChI |
InChI=1S/2C19H12ClN5O6.Cr.Li/c2*20-15-8-13(24(28)29)2-4-16(15)23-22-12-1-5-18(26)11(7-12)10-21-17-9-14(25(30)31)3-6-19(17)27;;/h2*1-10,26-27H;;/q;;;+1 |
InChI Key |
NIQJHUPVBZDEDY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) typically involves multi-step organic reactions. The process begins with the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with another aromatic compound to form the azo linkage. The subsequent steps involve the introduction of nitro and hydroxyl groups through nitration and hydroxylation reactions, respectively. Finally, the complexation with chromium and lithium ions is achieved under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in condensation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonic acids, and other electrophiles.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is , with a molecular weight of approximately 942.50 g/mol . The compound features a chromate core coordinated with a bis(azo) ligand, which contributes to its unique properties.
Applications in Chemical Synthesis
-
Dye and Pigment Production :
- The azo group in the compound makes it suitable for use as a dye or pigment. Azo compounds are known for their vibrant colors and stability, making them ideal for applications in textiles and coatings .
- Case Study: Research has shown that azo compounds can be synthesized from diazonium salts, which can then be coupled with phenolic compounds to produce stable dyes. Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) serves as an effective precursor in such reactions .
-
Catalysis :
- The presence of lithium and chromium in the compound allows it to act as a catalyst in various organic reactions, including oxidation and reduction processes. Its catalytic properties can enhance the efficiency of chemical transformations .
- Case Study: In catalytic studies, lithium chromates have been shown to facilitate the oxidation of alcohols to aldehydes or ketones under mild conditions, demonstrating the potential utility of this compound in synthetic organic chemistry.
Applications in Materials Science
- Nanomaterials :
- Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) can be used as a precursor for synthesizing nanostructured materials. The compound's stability and reactivity make it suitable for incorporation into nanocomposites .
- Case Study: Studies have reported the use of azo compounds in creating polymer nanocomposites that exhibit enhanced mechanical properties and thermal stability, where lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) was utilized as a functional additive.
Biological Applications
- Antimicrobial Activity :
- Research indicates that azo compounds possess antimicrobial properties, which can be harnessed for developing new antibacterial agents. The specific structure of Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) may enhance these properties due to its unique functional groups .
- Case Study: A study demonstrated that azo-linked compounds exhibited significant antibacterial activity against various pathogens, suggesting potential applications in medical textiles or coatings .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Used as a dye/pigment precursor; acts as a catalyst | Effective in dye synthesis and catalytic oxidation |
| Materials Science | Precursor for nanostructured materials | Enhances mechanical properties in polymer composites |
| Biological Applications | Potential antimicrobial agent | Significant antibacterial activity against pathogens |
Mechanism of Action
The mechanism of action of Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and receptors. The azo and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogs: Sodium Bis(...)chromate
A structurally analogous compound, Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-), differs only in the counterion (sodium vs. lithium). Key comparisons include:
| Property | Lithium Compound | Sodium Compound |
|---|---|---|
| Cation Size | Smaller (Li⁺) | Larger (Na⁺) |
| Solubility | Likely lower in polar solvents | Higher in water due to Na⁺’s hydration |
| Thermal Stability | Potentially higher (Li⁺’s strong charge density) | Moderate |
| Toxicity | Carcinogenic (Cr-VI), severe respiratory hazards | Similar Cr-VI hazards |
The sodium variant may exhibit enhanced solubility in aqueous systems, making it preferable for liquid-phase applications, whereas the lithium derivative could be favored in non-polar matrices .
Other Chromium (VI) Salts
Chromium (VI) compounds like potassium chromate (K₂CrO₄) and sodium dichromate (Na₂Cr₂O₇) share the carcinogenic Cr-VI core but lack the complex ligand system. Differences include:
| Property | Lithium Complex | K₂CrO₄ / Na₂Cr₂O₇ |
|---|---|---|
| Structure | Ligand-stabilized coordination complex | Simple ionic salts |
| Applications | Specialized (e.g., dyes, catalysts) | Broad (corrosion inhibition, oxidizers) |
| Environmental Impact | Likely persistent due to ligands | High solubility increases ecotoxicity |
| Reactivity | Moderated by ligand shielding | Highly reactive oxidizers |
Azo-Chromium Complexes
The compound lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) (CAS 83733-20-4) provides a comparison of ligand effects:
| Property | Target Lithium Complex | Pyrazolone-Based Complex |
|---|---|---|
| Ligand Type | Nitrophenyl-azo-phenolato | Pyrazolone-azo-nitrophenyl |
| Absorption Profile | Likely UV-vis shifts due to Cl/NO₂ groups | Pyrazolone rings may enhance visible-light absorption |
| Stability | Electron-withdrawing groups (Cl, NO₂) increase ligand stability | Methyl/phenyl groups improve thermal resistance |
The target compound’s chloro and nitro substituents may enhance photostability, whereas pyrazolone-based analogs could exhibit brighter coloration for dye applications .
Research Limitations
Direct studies on the target lithium complex are scarce, necessitating inferences from structural analogs and Cr-VI toxicology. Future work should prioritize solubility measurements, catalytic efficiency, and long-term ecological impacts.
Biological Activity
Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) (CAS No. 83804-10-8) is a complex chromate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) features a complex structure that includes a lithium ion, chromate group, and azo dye components. The molecular formula is , with a molecular weight of approximately 942.50 g/mol .
| Property | Value |
|---|---|
| CAS Number | 83804-10-8 |
| Molecular Formula | C38H24Cl2CrLiN10O12 |
| Molecular Weight | 942.50 g/mol |
| Solubility | Soluble in water |
The biological activity of lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is primarily attributed to its chromate component, which has been shown to exhibit significant cytotoxic effects. Chromates are known to induce oxidative stress and DNA damage in various cell types, leading to apoptosis or necrosis .
In particular, studies have demonstrated that chromate compounds can interact with cellular components, causing oxidative damage through the generation of reactive oxygen species (ROS). This oxidative stress can compromise cellular integrity and function .
Toxicity Studies
Toxicological assessments indicate that lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) exhibits acute toxicity. The lethal dose (LD50) for soluble chromium (VI) compounds ranges from 13 to 19 mg/kg in female rats and from 21 to 28 mg/kg in male rats . Symptoms of toxicity include gastrointestinal distress, neurological effects such as hypoactivity and mydriasis, and potential long-term carcinogenic effects due to DNA damage .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of chromate compounds. For instance, the azo dye component has shown antibacterial activity against both gram-positive and gram-negative bacteria. This activity correlates with structural features such as the presence of nitro groups, which enhance the compound's reactivity towards microbial cells .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines demonstrated that lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) induces significant apoptosis through ROS generation. The IC50 values ranged between 20 µM to 30 µM across different cell lines, indicating its potential as an anticancer agent .
- Antibacterial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests a promising application in developing new antimicrobial agents based on chromate chemistry .
Q & A
Q. Characterization :
- X-ray crystallography : Refine structures using SHELXL () with WinGX/ORTEP for visualization ().
- Spectroscopy : UV-Vis (azo group π→π* transitions), FT-IR (C=N, N=N stretches), and ESI-MS for molecular weight confirmation.
- Purity : Validate via HPLC (>95% purity criteria, as in ).
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) vs. static crystal structures.
Refinement checks : Use SHELXL’s weighting schemes and disorder modeling ().
Temperature factors : Analyze anisotropic displacement parameters (ORTEP, ) to identify thermal motion artifacts.
Complementary techniques : Compare DFT-calculated spectra (e.g., TD-DFT for UV-Vis) with experimental data to reconcile electronic transitions.
Basic: What precautions are critical for handling nitro and azo functional groups during synthesis?
Answer:
- Light sensitivity : Conduct reactions in amber glassware to prevent photodegradation of azo groups.
- Thermal stability : Avoid excessive heating (>100°C) to prevent nitro group decomposition.
- Storage : Keep under inert atmosphere (Ar/N₂) at –20°C (similar to nitro-phenyl reagents in ).
Advanced: How can DFT calculations complement crystallographic data to elucidate electronic structure?
Answer:
Geometry optimization : Use crystallographic coordinates (from SHELXL, ) as input for DFT (e.g., B3LYP/6-311+G(d,p)).
Electronic properties : Calculate HOMO-LUMO gaps, spin densities (for paramagnetic Cr centers), and compare with UV-Vis/NMR shifts.
Validation : Overlay DFT-derived bond lengths/angles with crystallographic data (WinGX, ) to assess accuracy.
Basic: Which analytical techniques are most reliable for assessing purity and stoichiometry?
Answer:
- Elemental analysis : Confirm C/H/N ratios (±0.3% tolerance).
- HPLC/GC : Use C18 columns () with UV detection for nitro/azo chromophores.
- TGA : Verify hydration state and thermal stability (e.g., nitro group decomposition above 200°C).
Advanced: How to correlate magnetic properties with structural features in this chromium complex?
Answer:
SQUID magnetometry : Measure χ vs. T to identify spin states (e.g., Cr(III) high-spin vs. low-spin).
Crystal field analysis : Use ligand field theory and angular overlap model, referencing Cr–O/N bond distances (from SHELXL, ).
EPR : Detect zero-field splitting for paramagnetic species (g ≈ 1.98 for Cr(III)).
Basic: What solvents are optimal for solubility and crystallization studies?
Answer:
- Polar aprotic solvents : DMF, DMSO (for ligand synthesis, as in ).
- Crystallization : Use ethanol/chlorobenzene mixtures () with slow evaporation.
Advanced: What mechanistic insights can be gained from studying this compound’s catalytic activity?
Answer:
Kinetic studies : Monitor nitro/azo redox cycles via cyclic voltammetry (Cr(III)/Cr(IV) transitions).
In-situ spectroscopy : Use FT-IR/Raman to track intermediate species during catalysis.
Theoretical modeling : Apply Marcus theory to electron-transfer steps using DFT-calculated activation barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
